molecular formula C5H2F4N2 B1402112 2-Fluoro-3-trifluoromethyl-pyrazine CAS No. 1206524-60-8

2-Fluoro-3-trifluoromethyl-pyrazine

Cat. No.: B1402112
CAS No.: 1206524-60-8
M. Wt: 166.08 g/mol
InChI Key: RUIDOFURNVRTHF-UHFFFAOYSA-N
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Description

2-Fluoro-3-trifluoromethyl-pyrazine is a fluorinated heterocyclic compound belonging to the pyrazine family Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-trifluoromethyl-pyrazine typically involves the cyclization of 2-fluoro-3-ketoesters with 1,3-NCN-bisnucleophiles . This method is widely used due to its efficiency and high yield. Another common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with organoboron compounds under palladium catalysis .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions due to their scalability and mild reaction conditions. The use of environmentally benign organoboron reagents further enhances the sustainability of this method .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-trifluoromethyl-pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions.

Major Products: The major products formed from these reactions include pyrazine N-oxides, reduced pyrazine derivatives, and various substituted pyrazines depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Fluoro-4-trifluoromethyl-pyrazine
  • 3-Fluoro-2-trifluoromethyl-pyrazine
  • 2,3-Difluoro-5-trifluoromethyl-pyrazine

Comparison: Compared to similar compounds, 2-Fluoro-3-trifluoromethyl-pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine and trifluoromethyl groups influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIDOFURNVRTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856565
Record name 2-Fluoro-3-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-60-8
Record name 2-Fluoro-3-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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